

kinetic studies of N-Methylhydroxylamine hydrochloride catalyzed reactions

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Compound of Interest

Compound Name: *N-Methylhydroxylamine hydrochloride*

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A Comparative Guide to N-Methylhydroxylamine Hydrochloride in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-Methylhydroxylamine hydrochloride** (N-MHAHCl) as a catalyst in key organic reactions, placing its performance in context with alternative catalytic systems. The information is intended to assist researchers in selecting the most suitable catalyst for their specific synthetic needs, with a focus on transamidation and N-formylation reactions.

Performance Comparison: N-MHAHCl vs. Alternative Catalysts

While direct quantitative kinetic comparisons are often dependent on specific reaction conditions, the following tables summarize the general performance characteristics of N-MHAHCl against a range of other catalysts for transamidation and N-formylation reactions.

Table 1: Comparison of Catalysts for Transamidation Reactions

Catalyst Class	Specific Example(s)	Typical Catalyst Loading	Temperature (°C)	Key Advantages	Key Disadvantages
Hydroxylamine Salts	N-Methylhydroxylamine HCl	5-20 mol%	80-110	Metal-free, simple, cost-effective.	Primarily for primary amides, moderate temperatures required.
Metal Catalysts	Ru, Pd, Zn complexes	1-10 mol%	25-150	High efficiency, broad substrate scope.	Potential metal contamination, cost, ligand synthesis.
Organocatalysts	Boronic acids, L-proline	10-30 mol%	25-120	Metal-free, mimics enzymatic catalysis.	Higher catalyst loading often needed, potential for side reactions.
Heterogeneous Catalysts	Metal oxides (TiO ₂ , ZrO ₂)	Varies	>100	Catalyst recyclability, ease of separation.	High temperatures, potential for lower activity.
Stoichiometric Reagents	Strong bases (e.g., KOt-Bu)	>100 mol%	Varies	Can be effective for difficult substrates.	Generates significant waste, harsh conditions.

Table 2: Comparison of Catalysts for N-Formylation of Amines

Catalyst Class	Specific Example(s)	Formylating Agent	Temperature (°C)	Key Advantages	Key Disadvantages
Hydroxylamine Salts	Hydroxylamine HCl	Formic acid	Room Temp.	Mild conditions, efficient, environmentally benign.[1]	Less documented than other methods.
Acid Catalysts	H ₂ SO ₄ -SiO ₂ , Amberlite IR-120	Formic acid, Ethyl formate	25-80	Recyclable, mild conditions.	Can be sensitive to substrate functionality.
Metal Catalysts	ZnCl ₂ , Iridium complexes	Varies	25-100	High yields, can use CO ₂ as C1 source.	Cost, toxicity, potential for contamination.
Organocatalysts	Iodine	Formic acid	70	Metal-free, low cost, efficient.[2]	Requires heating.
No Catalyst	Formic acid	Formic acid	Reflux	Simple, no additional reagents.	High temperatures, requires water removal.

Mechanistic Insights

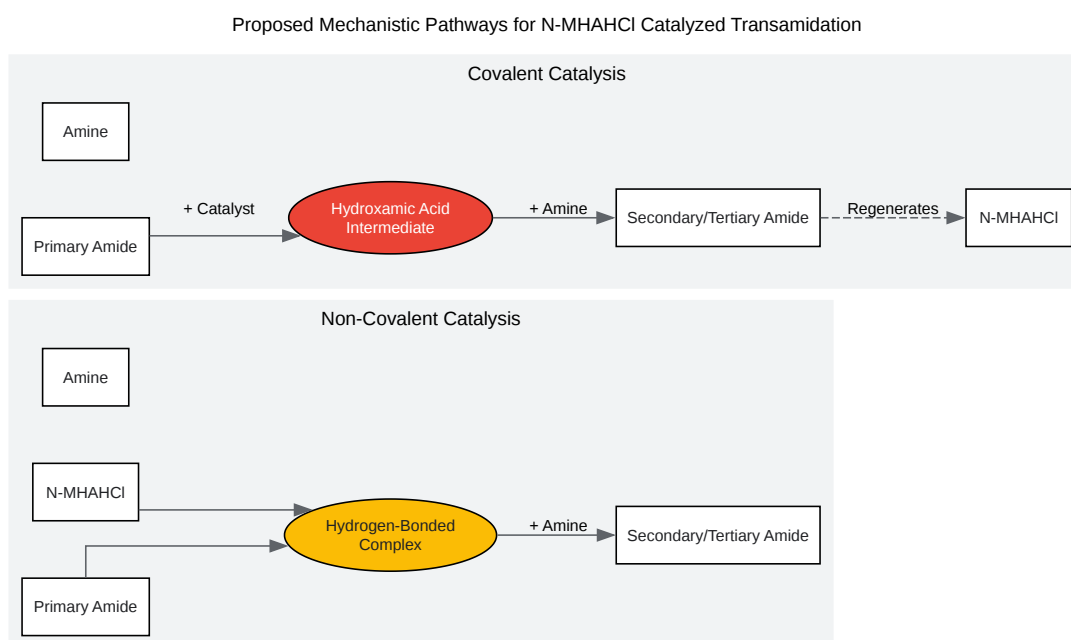
The proposed mechanism for a catalyzed reaction is crucial for understanding its kinetics and for optimizing reaction conditions.

N-Methylhydroxylamine Hydrochloride Catalyzed Transamidation

Theoretical studies suggest two potential pathways for the transamidation of primary amides catalyzed by hydroxylamine hydrochloride, which are likely applicable to N-MHAHCl as well:

- **Non-covalent Hydrogen Bonding Catalysis:** The catalyst forms a hydrogen-bonding complex with the primary amide, activating the carbonyl group towards nucleophilic attack by the amine.^[3]
- **Covalent Catalysis:** The hydroxylamine catalyst first reacts with the primary amide to form a hydroxamic acid intermediate. This intermediate is then more susceptible to aminolysis, releasing the desired amide and regenerating the catalyst.

The prevailing mechanism can depend on the specific substrates and reaction conditions.



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Caption: Alternative mechanisms for N-MHAHCl catalysis.

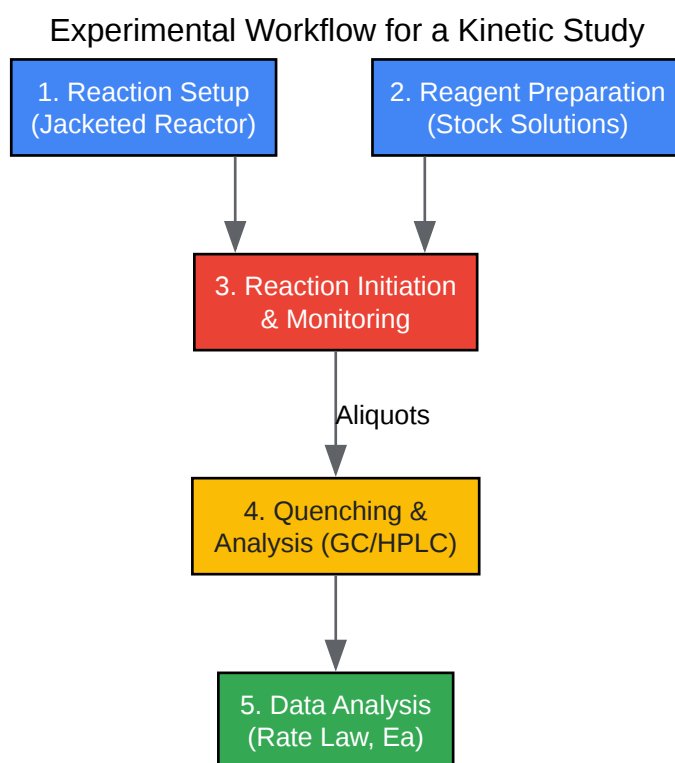
Experimental Protocols

A generalized protocol for conducting a kinetic study of a catalyzed reaction is provided below. This can be adapted for N-MHAHCl catalyzed transamidation or N-formylation.

General Protocol for a Kinetic Study

- Reaction Setup:
 - A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a condenser is assembled.
 - The reactor is connected to a temperature-controlled bath to maintain isothermal conditions.
 - For reactions involving volatile components or pressure changes, a pressure transducer can be integrated.
- Reagent Preparation:
 - Stock solutions of the amide/amine substrate, the amine nucleophile, the N-MHAHCl catalyst, and an internal standard (for chromatographic analysis) are prepared in a suitable anhydrous solvent.
- Reaction Initiation and Monitoring:
 - The reactor is charged with the substrate solution and the internal standard. The solution is allowed to thermally equilibrate.
 - The reaction is initiated by adding a known volume of the catalyst and amine stock solutions.
 - Aliquots of the reaction mixture are withdrawn at specific time intervals.
- Quenching and Analysis:
 - Each aliquot is immediately quenched to stop the reaction. This can be achieved by rapid cooling and/or addition of a suitable quenching agent.
 - The quenched samples are then analyzed by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of reactants and products over time.
- Data Analysis:

- The concentration versus time data is used to determine the initial reaction rate.
- By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, and the rate law can be established.
- Performing the experiments at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.



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Caption: Generalized workflow for kinetic analysis.

Conclusion

N-Methylhydroxylamine hydrochloride presents itself as a viable, metal-free catalyst for important transformations like transamidation and N-formylation. Its advantages lie in its simplicity, low cost, and relatively mild reaction conditions. While highly efficient metal-based

catalysts may be preferred for broader substrate scopes or challenging transformations, N-MHAHCl and related hydroxylamine salts offer a practical alternative, particularly when metal contamination is a concern. For N-formylation, hydroxylamine hydrochloride has been shown to be an effective catalyst at room temperature.[1] The choice of catalyst will ultimately depend on a careful consideration of the specific reaction, desired yield, economic factors, and environmental considerations. Further kinetic studies are warranted to provide a more detailed quantitative comparison of N-MHAHCl with the vast array of available catalytic systems.

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